molecular formula C15H18FNO B12341339 8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- CAS No. 1263283-15-3

8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-

Cat. No.: B12341339
CAS No.: 1263283-15-3
M. Wt: 247.31 g/mol
InChI Key: CXPBUWIVKRSYTK-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- is a compound belonging to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone, employing a rhodium (II) complex/chiral Lewis acid binary system . Another method involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and characterization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]- is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s binding affinity to specific targets and alter its pharmacokinetic profile .

Properties

CAS No.

1263283-15-3

Molecular Formula

C15H18FNO

Molecular Weight

247.31 g/mol

IUPAC Name

8-[1-(3-fluorophenyl)ethyl]-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C15H18FNO/c1-10(11-3-2-4-12(16)7-11)17-13-5-6-14(17)9-15(18)8-13/h2-4,7,10,13-14H,5-6,8-9H2,1H3

InChI Key

CXPBUWIVKRSYTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)N2C3CCC2CC(=O)C3

Origin of Product

United States

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